molecular formula C15H13N3O B5630789 N-(1-phenyl-1H-benzimidazol-5-yl)acetamide

N-(1-phenyl-1H-benzimidazol-5-yl)acetamide

Cat. No.: B5630789
M. Wt: 251.28 g/mol
InChI Key: KUXBUVMJJWDAEU-UHFFFAOYSA-N
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Description

N-(1-phenyl-1H-benzimidazol-5-yl)acetamide: is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide typically involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions.

    Cyclization Reaction: Another method involves the cyclization of N-phenyl-o-phenylenediamine with acetic anhydride.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-phenyl-1H-benzimidazol-5-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown promise in biological studies due to its potential antimicrobial, antiviral, and anticancer activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them valuable intermediates in various chemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-phenylbenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11(19)17-12-7-8-15-14(9-12)16-10-18(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXBUVMJJWDAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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